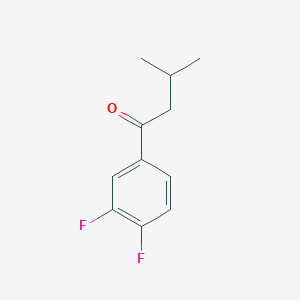

3',4'-Difluoro-3-methylbutyrophenone

Description

3',4'-Difluoro-3-methylbutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone substituted with two fluorine atoms at the 3' and 4' positions of the phenyl ring and a methyl group at the 3-position of the ketone side chain. Fluorine atoms enhance electron-withdrawing effects, which can influence reactivity in nucleophilic or electrophilic substitution reactions.

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZCLFOFNPKETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-3-methylbutyrophenone typically involves the introduction of fluorine atoms into the butyrophenone structure. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

On an industrial scale, the production of 3’,4’-Difluoro-3-methylbutyrophenone may involve more efficient and cost-effective methods. These methods could include continuous flow processes and the use of catalysts to enhance the reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

3’,4’-Difluoro-3-methylbutyrophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of 3’,4’-Difluoro-3-methylbutyrophenone.

Applications De Recherche Scientifique

3’,4’-Difluoro-3-methylbutyrophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

Industry: It is utilized in the development of new materials and chemical products due to its distinct chemical properties.

Mécanisme D'action

The mechanism of action of 3’,4’-Difluoro-3-methylbutyrophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3',4'-Difluoro-3-methylbutyrophenone to three related compounds, focusing on structural differences, physicochemical properties, and inferred reactivity.

Table 1: Structural and Property Comparison

*Estimated based on molecular formula and atomic weights.

Key Comparative Insights:

Fluorination Patterns :

- The trifluorinated analog (3',4',5'-F₃) exhibits stronger electron-withdrawing effects due to three fluorine atoms, which may enhance stability in acidic or oxidative environments compared to the difluorinated compound .

- The dichloro compound (3'-Cl) in introduces a heavier halogen (Cl vs. F), increasing molecular weight and altering solubility. Chlorine’s lower electronegativity reduces electron withdrawal but may enhance reactivity in nucleophilic aromatic substitution .

In contrast, the single methyl group in 3',4'-Difluoro-3-methylbutyrophenone offers a balance between steric bulk and flexibility .

Physicochemical Properties :

- The trifluorinated compound’s higher molecular weight (230.23 g/mol) and fluorine content likely increase lipophilicity (logP) compared to the difluorinated analog. This property is critical in drug design for membrane permeability and bioavailability.

- The chloro analog’s lower electronegativity may result in reduced metabolic stability compared to fluorinated derivatives .

Synthetic and Commercial Accessibility: The trifluorinated compound (CAS 898765-00-9) is commercially available through suppliers like Alfa Chemistry, suggesting established synthetic routes .

Activité Biologique

3',4'-Difluoro-3-methylbutyrophenone is a synthetic organic compound with potential applications in medicinal chemistry. Its unique chemical structure, characterized by the presence of fluorine atoms and a butyrophenone moiety, suggests possible interactions with biological systems that warrant investigation.

- Molecular Formula : C12H12F2O

- Molecular Weight : 220.22 g/mol

- IUPAC Name : 3',4'-Difluoro-3-methylbutyrophenone

- CAS Number : [insert CAS number if available]

Structure

The compound features a butyrophenone framework, which is often associated with various biological activities, including anti-inflammatory and analgesic properties. The introduction of fluorine atoms can enhance lipophilicity and metabolic stability.

The biological activity of 3',4'-Difluoro-3-methylbutyrophenone may involve several mechanisms:

- Receptor Interaction : It may act on specific receptors in the central nervous system, potentially influencing neurotransmitter release.

- Enzyme Inhibition : The compound might inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory effects.

Pharmacological Studies

Several studies have explored the pharmacological profile of similar compounds, providing insights into the potential activity of 3',4'-Difluoro-3-methylbutyrophenone:

- Antinociceptive Activity : Research indicates that compounds with a butyrophenone structure can exhibit pain-relieving properties. For example, studies on analogs have shown effectiveness in reducing pain responses in animal models .

- Anti-inflammatory Effects : Compounds structurally related to butyrophenones have demonstrated the ability to modulate inflammatory responses, suggesting a potential for 3',4'-Difluoro-3-methylbutyrophenone to exert similar effects .

Study 1: Analgesic Effects

A study conducted on structurally similar fluorinated compounds demonstrated significant analgesic activity in rodent models. The results indicated that these compounds could reduce pain perception through modulation of pain pathways, likely involving opioid receptors .

Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of related butyrophenones. The findings revealed that these compounds inhibited pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be applicable to 3',4'-Difluoro-3-methylbutyrophenone .

Comparative Analysis

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| 3',4'-Difluoro-3-methylbutyrophenone | 220.22 g/mol | Potential analgesic and anti-inflammatory effects |

| Related Butyrophenone Analog | Similar | Confirmed analgesic properties |

| Fluorinated Butyrophenones | Varies | Anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.